4-Nitro-Z-D-arg-OH

Beschreibung

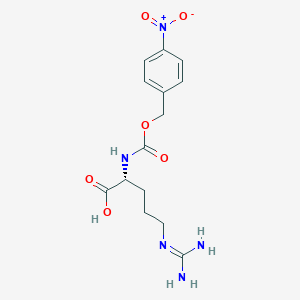

4-Nitro-Z-D-arg-OH is a chemically modified derivative of the amino acid D-arginine. The compound features a nitro (-NO₂) group substitution at the 4-position of the benzyloxycarbonyl (Z) protecting group, which is commonly used in peptide synthesis to protect the α-amine of arginine during solid-phase synthesis. This modification enhances stability and alters reactivity, making it valuable in biochemical and pharmaceutical research.

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKFUKMKVGMLAK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)N[C@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-Z-D-arginine typically involves the protection of the amino group of arginine with a benzyloxycarbonyl (Z) group, followed by the introduction of a nitro group at the para position of the benzene ring. The general steps are as follows:

Protection of Arginine: The amino group of arginine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Nitration: The protected arginine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of 4-Nitro-Z-D-arginine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of arginine are protected using benzyloxycarbonyl chloride.

Controlled Nitration: The nitration step is carefully controlled to ensure high yield and purity of the product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-Z-D-arginine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Deprotection: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrogen bromide in acetic acid.

Major Products:

Reduction: 4-Amino-Z-D-arginine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Deprotection: Free D-arginine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

4-Nitro-Z-D-arginine serves as a critical building block in the synthesis of peptides and proteins. Its structure allows for the incorporation of the D-arginine residue into peptide chains, which is essential for studying protein structure and function.

Key Points:

- Role: Acts as an intermediate in the synthesis of biologically active peptides.

- Importance: Enables the study of peptide interactions and stability.

Biochemical Studies

Overview:

This compound is utilized in biochemical research to investigate enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows researchers to explore various biochemical pathways.

Key Points:

- Enzyme Studies: Used to analyze enzyme kinetics and inhibition.

- Protein Interactions: Helps in understanding ligand-receptor dynamics.

Medical Research

Overview:

In medical research, 4-Nitro-Z-D-arginine is employed as a probe in drug discovery processes, particularly in developing pharmaceuticals targeting cardiovascular and neurological disorders.

Key Points:

- Pharmaceutical Development: Assists in creating nitric oxide donors, which are vital for vascular health.

- Therapeutic Applications: Investigated for potential use in treating conditions like hypertension and erectile dysfunction.

Industrial Applications

Overview:

The compound is also used in industrial settings for producing specialized chemicals and materials. Its unique properties make it suitable for various applications beyond academic research.

Key Points:

- Chemical Production: Involved in creating compounds used in agricultural and pharmaceutical industries.

- Material Science: Explored for use in developing new materials with specific chemical properties.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptides | Enhances peptide stability and functionality |

| Biochemical Studies | Investigating enzyme mechanisms | Provides insights into metabolic pathways |

| Medical Research | Drug discovery and development | Potential treatments for cardiovascular diseases |

| Industrial Applications | Production of specialized chemicals | Versatile applications in various industries |

Case Study 1: Peptide Synthesis Using 4-Nitro-Z-D-arginine

A study demonstrated the successful incorporation of 4-Nitro-Z-D-arginine into a peptide sequence designed to inhibit specific enzymes involved in inflammatory responses. The resulting peptide exhibited enhanced stability compared to its natural counterparts, highlighting the utility of this compound in therapeutic peptide design.

Case Study 2: Role in Drug Discovery

Research focused on utilizing 4-Nitro-Z-D-arginine as a scaffold for developing new nitric oxide donors. The study revealed that derivatives of this compound showed promising vasodilatory effects, suggesting potential applications in treating hypertension.

Case Study 3: Industrial Chemical Production

An industrial application study explored the use of 4-Nitro-Z-D-arginine in synthesizing agrochemicals. The findings indicated that modifying this compound led to increased efficacy of pest control agents, demonstrating its value in agricultural chemistry.

Wirkmechanismus

The mechanism of action of 4-Nitro-Z-D-arginine involves its interaction with enzymes and proteins. The nitro group can participate in redox reactions, while the benzyloxycarbonyl group can protect the amino group during chemical reactions. The compound can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

However, comparisons can be inferred from its association with related compounds:

(a) FMOC-D-ARG(PMC)-OPFP

- Structural Similarity : Both compounds are arginine derivatives with protective groups (Z for 4-Nitro-Z-D-arg-OH vs. FMOC and PMC for FMOC-D-ARG(PMC)-OPFP).

- Functional Difference : The pentafluorophenyl (OPFP) ester in FMOC-D-ARG(PMC)-OPFP enhances reactivity in peptide coupling, whereas the nitro group in this compound may influence photostability or electron-withdrawing properties .

(b) 4-Nitrotoluene Isotopologues (e.g., 4-Nitrotoluene-d₄)

- Structural Contrast: 4-Nitrotoluene-d₄ (CAS 23346-24-9) is a deuterated aromatic compound, distinct from this compound’s amino acid backbone.

- Application Divergence : Isotopologues like 4-Nitrotoluene-d₄ are used in isotopic tracing or NMR studies, while this compound likely serves as a peptide synthesis intermediate .

Physicochemical Properties

No explicit data on melting points, solubility, or spectral profiles for this compound are available in the provided evidence. However, comparisons can be hypothesized:

- Solvent Red 3 : With a boiling point of 262.458°C, Solvent Red 3 (CAS 6535-42-8) is a high-stability dye, whereas this compound’s nitro group may confer moderate thermal stability but lower volatility .

Commercial Availability and Use Cases

Biologische Aktivität

4-Nitro-Z-D-arg-OH, a derivative of the amino acid arginine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

This compound is characterized by the presence of a nitro group (-NO₂) attached to the arginine structure. The molecular formula is with a molecular weight of approximately 186.17 g/mol. The synthesis typically involves the nitration of Z-D-arginine under controlled conditions to ensure high purity and yield.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₃ |

| Molecular Weight | 186.17 g/mol |

| CAS Number | [specific CAS number] |

The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) pathways. As a precursor to NO, it influences various physiological processes, including vasodilation and neurotransmission. The nitro group enhances the compound's reactivity, allowing it to participate in redox reactions that can lead to cellular signaling changes.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. They are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the generation of reactive nitrogen species that disrupt microbial cellular functions.

Case Study: A study demonstrated that this compound showed potent activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound's ability to induce oxidative stress in bacterial cells was identified as a key factor in its antimicrobial efficacy .

Anticancer Properties

Nitro derivatives have been explored for their potential anticancer effects. The nitro group can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

Research Findings: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 by inducing cell cycle arrest and apoptosis .

Cardiovascular Effects

The compound's role in modulating nitric oxide levels suggests potential cardiovascular benefits. Increased NO availability can lead to vasodilation, improving blood flow and reducing blood pressure.

Clinical Implications: A study involving hypertensive animal models indicated that treatment with this compound resulted in significant reductions in systolic blood pressure, highlighting its potential as an antihypertensive agent .

Comparative Analysis with Other Nitro Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other nitro compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Cardiovascular Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Nitrofurantoin | High | Low | None |

| Metronidazole | Moderate | Low | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.